Cas no 26761-75-1 (Phenol,(2-propen-1-yl)-)

Phenol,(2-propen-1-yl)- structure
Phenol,(2-propen-1-yl)- structure
Product Name:Phenol,(2-propen-1-yl)-
N.o CAS:26761-75-1
MF:C9H10O
MW:134.175102710724
CID:279213
PubChem ID:15624
Update Time:2025-04-19

Phenol,(2-propen-1-yl)- Propriedades químicas e físicas

Nomes e Identificadores

    • Phenol,(2-propen-1-yl)-
    • 2-Propenylphenol
    • Allylphenol
    • Phenol, allyl- (6CI,7CI,8CI)
    • Phenol,(2-propenyl)- (9CI)
    • Phenol, (2-propenyl)-
    • Tox21_302056
    • Phenol, 2-(2-propen-1-yl)-
    • NS00020393
    • ALPRENOLOL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • Q27093513
    • CAS-1745-81-9
    • WLN: QR B2U1
    • CHEMBL1229950
    • DTXCID802164
    • Phenol, o-allyl-
    • AI3-17107
    • 1-ALLYL,2-HYDROXY-BENZENE
    • EINECS 217-119-0
    • 2-allyl phenol
    • CHEBI:39826
    • 4-06-00-03807 (Beilstein Handbook Reference)
    • 3-(2-hydroxyphenyl)propene
    • 2-Allyphenol
    • UNII-T5721BH5Z4
    • BRN 0742121
    • Allyl Phenol
    • ortho-allyl phenol
    • EN300-21161
    • 2-prop-2-enylphenol
    • T5721BH5Z4
    • 2-ALLYLPHENOL
    • NSC-1538
    • 2-(PROP-2-ENYL)PHENOL
    • BDBM50490554
    • O04F145ZJZ
    • DB02534
    • 2-(2-Propenyl)phenol
    • 26761-75-1
    • PD007888
    • A0233
    • Z104493210
    • SCHEMBL160157
    • 2-(2-propenyl)-pheno
    • AS-17714
    • Phenol, 2-(propenyl)-
    • MFCD00002250
    • AKOS000274969
    • 1745-81-9
    • FT-0610996
    • InChI=1/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H
    • CS-0074162
    • UNII-O04F145ZJZ
    • 27924-98-7
    • NSC1538
    • J-507716
    • YINGUO
    • 2-allyl-phenol
    • NSC 1538
    • 2-Allylphenol, 98%
    • F2137-0011
    • 2-(2-Propenyl)-phenol
    • Phenol, 2-(2-propenyl)-
    • NCGC00255154-01
    • 2-(prop-2-en-1-yl)phenol
    • F18833
    • o-Allylphenol
    • DTXSID3022164
    • (2-Propenyl)phenol
    • O-(2-PROPENYL)PHENOL
    • 2-prop-2-en-1-ylphenol
    • AMY30934
    • Inchi: 1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
    • Chave InChI: QIRNGVVZBINFMX-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1CC=C

Propriedades Computadas

  • Massa Exacta: 134.0732
  • Massa monoisotópica: 134.073164938g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 109
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.7
  • Superfície polar topológica: 20.2Ų

Propriedades Experimentais

  • PSA: 20.23
Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司